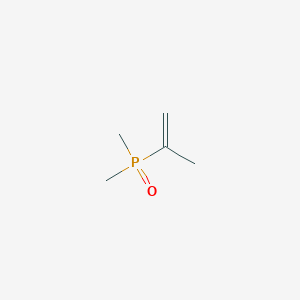

2-Dimethylphosphorylprop-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

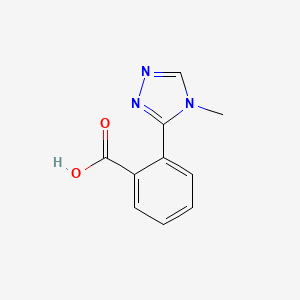

2-Dimethylphosphorylprop-1-ene is a phosphorus-containing organic compound that is of interest in various chemical syntheses and reactions. It is related to compounds that have been studied for their ability to form complex structures with potential applications in materials science and biological activity.

Synthesis Analysis

The synthesis of related phosphorus compounds has been demonstrated in several studies. For instance, a method for synthesizing bidentate ligands involving an asymmetric Diels–Alder reaction has been reported, which could potentially be adapted for the synthesis of 2-dimethylphosphorylprop-1-ene derivatives . Additionally, the reaction of dialkyl phosphites with α-enones has been shown to yield diphosphonates and oxaphospholane P-oxides, which suggests a pathway for synthesizing complex phosphorus compounds that may include 2-dimethylphosphorylprop-1-ene structures . Furthermore, a simple synthesis of bis(dimethylphosphino)ethane has been reported, which could provide insights into the synthesis of related dimethylphosphoryl compounds .

Molecular Structure Analysis

The molecular structure of phosphorus compounds can be complex, with the potential for multiple stereocenters and intramolecular interactions. Single-crystal X-ray analysis has been used to determine the absolute configurations of newly generated stereocenters in a related phosphorus compound . This technique could be applied to analyze the molecular structure of 2-dimethylphosphorylprop-1-ene derivatives.

Chemical Reactions Analysis

Phosphorus compounds can undergo a variety of chemical reactions. For example, dimethyl 3-chloroprop-1-en-2-ylphosphonate has been shown to react with secondary amines to form allylic amines and with triphenylphosphine to form phosphonium salts, which can be used in Wittig reactions . These types of reactions could be relevant to the chemical behavior of 2-dimethylphosphorylprop-1-ene.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus compounds are influenced by their molecular structure. For instance, the crystal and molecular structure of dimethyl 2-hydroxy-3-benzoylpropylphosphonate indicates strong intramolecular interactions, which affect its reactivity and physical properties . Similarly, the use of dimethylphosphoryl chloride in the synthesis of phospholipids demonstrates the reactivity of dimethylphosphoryl groups and their potential for creating biologically relevant compounds .

Aplicaciones Científicas De Investigación

Mechanism of Enzymatic Reactions

- Enolase, a crucial enzyme in glycolysis, catalyzes the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate. Studies on enolase provide insights into the structural and functional aspects of enzymatic mechanisms, potentially offering a context for understanding how similar compounds like 2-Dimethylphosphorylprop-1-ene could interact within biological systems (Zhang et al., 1997).

Intermolecular Hydrogen Bonding

- The study on 2,2-dimethylbutynoic acid with a pyridone terminus illustrates the significance of intermolecular hydrogen bonding in molecular recognition and dimer formation. Such research sheds light on how 2-Dimethylphosphorylprop-1-ene might engage in hydrogen bonding and its potential applications in designing new molecular structures or catalysis processes (Wash et al., 1997).

Phosphonic Systems and Molecular Structure

- Research on dimethyl 2-hydroxy-3-benzoylpropylphosphonate reveals the effects of strong intramolecular interactions and the potential for creating dimeric arrangements through hydrogen bonding. This highlights the structural and reactivity significance of phosphorus-containing compounds, offering parallels to the study and application of 2-Dimethylphosphorylprop-1-ene (Bourne et al., 1995).

Supramolecular Polymers

- The development of supramolecular polymers from linear telechelic siloxanes with quadruple hydrogen-bonded units demonstrates the potential of using specific functional groups to create novel polymeric materials. Such research can inform the use of 2-Dimethylphosphorylprop-1-ene in developing new materials with unique properties (Hirschberg et al., 1999).

Synthesis of Phospholipids

- The application of dimethylphosphoryl chloride for the synthesis of phospholipids demonstrates the versatility of phosphorus-containing compounds in synthesizing biologically relevant molecules. This suggests potential routes for synthesizing related compounds or derivatives of 2-Dimethylphosphorylprop-1-ene for use in biochemistry and pharmaceuticals (Bittman et al., 1984).

Propiedades

IUPAC Name |

2-dimethylphosphorylprop-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11OP/c1-5(2)7(3,4)6/h1H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASISMJQUGVHJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)P(=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dimethylphosphorylprop-1-ene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)

![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)

![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)

![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)